molecular formula C13H9N B1621049 1-Isocyano-2-phenylbenzene CAS No. 3128-77-6

1-Isocyano-2-phenylbenzene

Cat. No.: B1621049
CAS No.: 3128-77-6
M. Wt: 179.22 g/mol
InChI Key: MMHFQKUQSDMGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyano-2-phenylbenzene, registered under CAS Number 3128-77-6, is an organic compound with the molecular formula C13H9N and a molecular weight of 179.22 g·mol⁻¹ . This molecule features a biphenyl core, a structure consisting of two connected phenyl rings, which provides rigidity and influences the molecule's conformational properties . The functional group of interest is the isocyano group (-N⁺≡C⁻) attached to one of the rings, making this compound a versatile isocyanide building block . In scientific research, isocyanides like this compound are highly valued as fundamental reactants in multi-component reactions, such as the Passerini and Ugi reactions, which are powerful tools for the efficient synthesis of complex molecular libraries for drug discovery and material science. The biphenyl backbone of this specific isocyanide may impart unique steric and electronic characteristics, potentially making it a valuable ligand in catalysis or a precursor for the synthesis of more complex heterocyclic systems and functional materials. Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and carries multiple hazard statements, including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet and use appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-isocyano-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFQKUQSDMGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374797
Record name 1-isocyano-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-77-6
Record name 1-isocyano-2-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyano-2-phenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Aryl Isocyanides in Chemical Transformations

Aryl isocyanides, characterized by the isocyano functional group (–N≡C) attached to an aromatic ring, are a class of compounds with remarkable and versatile reactivity. frontiersin.org Their dual electronic nature, capable of acting as both a nucleophile and an electrophile at the carbon atom, underpins their utility in a wide array of chemical reactions. frontiersin.orgresearchgate.net This unique characteristic allows them to participate in multicomponent reactions (MCRs), such as the renowned Passerini and Ugi reactions, which enable the construction of complex molecular scaffolds from simple starting materials in a single step. frontiersin.orgresearchgate.net The isocyano group's ability to act as a "convertible" functional group, readily transformed into other functionalities, further enhances its synthetic value.

The reactivity of aryl isocyanides is influenced by the electronic properties of the aromatic ring. Electron-donating groups on the aryl ring generally increase the nucleophilicity of the isocyanide carbon, while electron-withdrawing groups enhance its electrophilic character. utexas.edu This tunability allows chemists to modulate the reactivity of the isocyanide to suit specific synthetic needs. Furthermore, aryl isocyanides can serve as ligands in organometallic chemistry, participating in transition-metal-catalyzed reactions to form a variety of heterocyclic compounds. researchgate.net Their ability to undergo α-addition reactions and [4+1] cycloadditions further expands their synthetic repertoire. frontiersin.org

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide. mdpi.comresearchgate.net However, for nearly a century, the field saw limited exploration, largely due to the notoriously unpleasant odor of many volatile isocyanides. mdpi.comwikipedia.org A significant turning point came in 1958 with the development of a general method for synthesizing isocyanides through the dehydration of formamides, making these compounds more accessible for research. researchgate.net

The true renaissance of isocyanide chemistry, however, was sparked by the introduction of the Ugi four-component reaction (U-4CR) in 1959. mdpi.comresearchgate.net This powerful reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, demonstrated the immense potential of isocyanides in rapidly generating molecular diversity. researchgate.net Subsequent research has led to the development of a vast array of isocyanide-based multicomponent reactions, solidifying their importance in combinatorial chemistry and drug discovery. researchgate.net The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 and was later found to have antibiotic properties. wikipedia.org Since then, numerous other isocyanides have been isolated from natural sources. acs.org

Scope and Research Trajectories of 1 Isocyano 2 Phenylbenzene

Classical Approaches to Isocyanide Synthesis

Traditional methods for synthesizing isocyanides have been well-established for decades, providing reliable routes to these valuable compounds.

Dehydration of N-Substituted Formamides

A cornerstone in isocyanide synthesis is the dehydration of N-substituted formamides. This method is widely applicable for the preparation of both alkyl and aryl isocyanides. organic-chemistry.orgthieme-connect.com The reaction typically involves treating the corresponding formamide with a dehydrating agent in the presence of a base.

Common dehydrating agents include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene (B1210022), and diphosgene. thieme-connect.commdpi.com The choice of base is often a tertiary amine, such as triethylamine (B128534) or pyridine, which facilitates the elimination process. mdpi.combeilstein-journals.org For instance, N-substituted formamides react with phosphorus oxychloride in the presence of triethylamine to yield the corresponding isocyanides in high yields. mdpi.comnih.gov Another effective system involves the use of triphenylphosphine (B44618) and iodine, which offers a convenient and mild alternative using readily available and low-cost reagents. thieme-connect.com

The general mechanism involves the activation of the formamide oxygen by the dehydrating agent, followed by base-mediated elimination of water to form the isocyanide. This method's versatility is demonstrated by its successful application to a wide range of N-aryl and N-alkyl substituted formamides, with various functional groups being tolerated. mdpi.com

Table 1: Comparison of Dehydrating Agents for N-Substituted Formamides

Dehydrating Agent Base Conditions Advantages Disadvantages
Phosphorus oxychloride (POCl₃) Triethylamine, Pyridine 0 °C to room temperature High yields, fast reactions POCl₃ is a hazardous substance thieme-connect.com
Tosyl chloride (TsCl) Triethylamine, Pyridine Varies Readily available Mainly used for N-alkyl formamides thieme-connect.com
Triphenylphosphine/Iodine Tertiary amine Ambient temperature Mild conditions, low-cost reagents thieme-connect.com
Chlorophosphate compounds Triethylamine, Pyridine Varies High yields for various isocyanides organic-chemistry.orgthieme-connect.com

Hofmann Carbylamine Reaction and its Advancements

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a classical method for the synthesis of isocyanides from primary amines. wikipedia.orgchemistnotes.com The reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). chemistnotes.comvedantu.com

The mechanism proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which is generated by the dehydrohalogenation of chloroform by the base. wikipedia.orgchemistnotes.com The primary amine then reacts with the dichlorocarbene, followed by elimination of two molecules of hydrogen chloride, to yield the isocyanide. chemistnotes.com

A significant characteristic of the carbylamine reaction is the foul odor of the isocyanide product, which has historically been used as a qualitative test for primary amines, known as the Saytzeff's isocyanide test. wikipedia.orgvedantu.com While effective, this method is generally limited to primary amines. wikipedia.org Advancements in this reaction have included the use of phase-transfer catalysts, such as benzyltriethylammonium chloride, to improve reaction conditions and yields. wikipedia.org

Sustainable and Green Chemistry Strategies in Isocyanide Production

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of several innovative strategies for isocyanide production.

Continuous Flow Chemistry for Enhanced Synthesis and Purification

Continuous flow chemistry has emerged as a powerful tool for the synthesis and purification of isocyanides, addressing some of the challenges associated with their instability and unpleasant odor. rsc.orgrsc.org This technology offers precise control over reaction parameters, enhanced safety, and the potential for scalability. osti.gov

Bio-based Feedstock and Visible Light Promoted Synthesis

The use of bio-based feedstocks and visible light as a renewable energy source represents a significant step towards greener isocyanide synthesis. maastrichtuniversity.nl Research is ongoing to develop methods that utilize biomass-derived starting materials to produce isocyanates and, by extension, isocyanides. rsc.orgresearchgate.netrsc.org While the direct synthesis of this compound from bio-based sources is not yet established, the principles of green chemistry are driving innovation in this area.

Visible-light-promoted synthesis offers a mild and eco-friendly alternative to traditional methods that often require harsh conditions. rsc.org Photoredox catalysis, for example, can be used to drive isocyanide insertion reactions under visible light irradiation. rsc.orgsioc-journal.cnsioc-journal.cn These methods often proceed at room temperature and can tolerate a wide range of functional groups. rsc.orgacs.org The development of photosensitizer-free protocols further enhances the sustainability of these synthetic routes. sioc-journal.cn

Solvent-Free and Mechanochemical Activation Protocols

Eliminating or reducing the use of volatile organic solvents is a key principle of green chemistry. Solvent-free reaction conditions have been successfully applied to the synthesis of various isocyanide derivatives. researchgate.netresearchgate.netrsc.orgmathnet.ru These reactions are often carried out by simply heating a mixture of the reactants, leading to high yields and simplified product isolation. researchgate.netrsc.org

Mechanochemistry, which involves using mechanical force to induce chemical reactions, provides another solvent-free alternative. beilstein-journals.orgresearchgate.net In a typical mechanochemical synthesis of isocyanides, the solid reactants are ground together in a ball mill. beilstein-journals.orgresearchgate.net This method has been shown to be an efficient and environmentally friendly way to prepare isocyanides from formamides, often with reduced reaction times and improved yields compared to conventional solution-based methods. beilstein-journals.orgresearchgate.net The purification of isocyanides produced via mechanochemistry can also be straightforward. beilstein-journals.org

Electrochemical Approaches to Isocyanide Intermediates

Electrosynthesis is increasingly recognized as a powerful tool in organic chemistry, allowing for the generation of highly reactive intermediates under controlled and often ambient conditions. gre.ac.ukyoutube.com This approach avoids the need for toxic and expensive reagents like phosgene or silver cyanide, which were used in traditional isocyanide syntheses. youtube.comorganic-chemistry.org

A notable and recently developed electrochemical method for preparing a wide array of isocyanides involves the anodic oxidation of readily accessible aminotetrazole derivatives. organic-chemistry.orgacs.org This strategy is distinguished by its mild conditions, operational safety, and scalability. organic-chemistry.orggre.ac.uk The reaction is typically conducted in an undivided electrochemical cell using platinum or graphite (B72142) electrodes in a basic alcoholic solution, such as methanol (B129727) or ethanol (B145695), without the need for a supporting electrolyte. organic-chemistry.org

The proposed mechanism for this transformation begins with the base-assisted deprotonation of the aminotetrazole. gre.ac.uk The resulting anion undergoes anodic oxidation to form an unstable fulvene (B1219640) intermediate, which then rapidly extrudes two molecules of nitrogen to yield the desired isocyanide product. gre.ac.uk

This electrochemical method demonstrates broad functional group tolerance, providing excellent yields for substrates with both electron-donating and electron-withdrawing groups, including halides, esters, and amides. gre.ac.uk The practicality of this method has been further demonstrated by its successful implementation in a continuous flow setup, which allows for convenient scale-up. organic-chemistry.orggre.ac.uk

Beyond direct synthesis, electrochemical methods can also be used for the difunctionalization of isocyanides. rsc.orgbeilstein-journals.org For instance, a transition-metal-free electrochemical process can achieve the difunctionalization of a carbon atom by reacting an isocyanide with a thiophenol and an alcohol. beilstein-journals.org The mechanism involves the initial anodic oxidation of the thiophenol to a sulfur radical, which attacks the isocyanide. The subsequent carbon-centered radical is then oxidized to a carbocation, which is trapped by the alcohol to form the final product. beilstein-journals.org Another electrochemical approach is the oxidative cross-coupling of isocyanides with amines to produce carbodiimides, which can be hydrolyzed in situ to form ureas. organic-chemistry.org

Table 1: Substrate Scope for the Electrochemical Synthesis of Isocyanides from Aminotetrazole Derivatives gre.ac.uk

This table is based on data reported in the literature and illustrates the versatility of the electrochemical method.

EntryStarting AminotetrazoleProduct IsocyanideYield (%)
1Alkyl-substituted aromaticAlkyl-substituted aromatic isocyanide>71-98
2Benzylic tetrazoleBenzylic isocyanide>71-98
3Halide-containingHalide-containing isocyanide88-95
4Electron-withdrawing groupIsocyanide with EWG88-95

Specific Preparations of this compound Analogues

This compound, also known as 2-isocyanobiphenyl, and its derivatives are highly versatile substrates in organic synthesis, particularly for the construction of phenanthridines, a privileged heterocyclic scaffold found in many biologically active natural products. researchgate.netresearchgate.net

A predominant strategy for synthesizing phenanthridine derivatives involves the radical cyclization of 2-isocyanobiphenyls. rsc.orgbeilstein-journals.org This approach allows for the incorporation of a wide variety of functional groups at the 6-position of the phenanthridine core by selecting different radical precursors. rsc.org These reactions can be initiated under various conditions, including photoredox catalysis. researchgate.net

Research has demonstrated the synthesis of diverse 6-substituted phenanthridines from 2-isocyanobiphenyl analogues:

6-Aminoformyl-substituted phenanthridines have been prepared through a coupling reaction between 2-isocyanobiphenyl derivatives and N,N-dimethylformamide (DMF) under catalytic oxidation, forming two new C-C bonds in a single step. jlu.edu.cn

6-Thiocyanatophenanthridines were synthesized via a visible-light and air-promoted radical thiocyanation of 2-isocyanobiphenyls using ammonium (B1175870) thiocyanate. thieme-connect.com The reaction is generally tolerant of various substituents on the biphenyl rings, although steric hindrance from a substituent at the 2'-position can lower the yield. thieme-connect.com

6-Fluoroalkylated phenanthridines have been obtained from the reaction of 2-isocyanobiphenyls with fluoroalkyl radical precursors, initiated by Bu4NI. rsc.org

6-Arylphenanthridines can be formed by reacting 2-isocyanobiphenyls with arylboronic acids in the presence of an oxidant like Mn(acac)3, which generates the necessary aryl radicals. rsc.org

A particularly noteworthy analogue, 2,2′-diisocyano-1,1′-biphenyl, serves as a precursor for unique, saddle-shaped aza-analogs of tetraphenylene. chinesechemsoc.orgchinesechemsoc.org In a palladium-catalyzed three-component reaction, this diisocyanide couples with an aryl iodide and a carboxylate. The reaction proceeds through an unprecedented double isocyanide insertion, followed by reductive elimination and acyl transfer to construct a complex eight-membered diazocine ring system with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Table 2: Selected Synthetic Transformations of this compound (2-Isocyanobiphenyl) Analogues

This interactive table summarizes various synthetic routes starting from 2-isocyanobiphenyl derivatives to yield complex heterocyclic structures.

Starting AnalogueReagentsProduct TypeYield (%)Reference(s)
2-Isocyanobiphenyl DerivativesN,N-Dimethylformamide (DMF), TBAC/TBHP6-Aminoformyl-substituted phenanthridineUp to 86% jlu.edu.cn
2-IsocyanobiphenylNH4SCN, Photocatalyst, Green LEDs6-ThiocyanatophenanthridineHigh thieme-connect.com
2'-Substituted 2-isocyanobiphenylNH4SCN, Photocatalyst, Green LEDs6-ThiocyanatophenanthridineLower thieme-connect.com
2-IsocyanobiphenylsTogni's reagent, Bu4NI6-Fluoroalkylated phenanthridineGood to Excellent rsc.org
2-IsocyanobiphenylsArylboronic acids, Mn(acac)36-ArylphenanthridineGood rsc.org
2,2′-Diisocyano-1,1′-biphenylAryl iodide, Carboxylate, Pd-catalystSaddle-shaped dibenzo[e,g] gre.ac.ukCurrent time information in Bangalore, IN.diazocineGood chinesechemsoc.orgchinesechemsoc.org

Fundamental Reactivity Modes of Aryl Isocyanides

Aryl isocyanides, including this compound, exhibit a characteristic duality in their reactivity, capable of acting as both nucleophiles and electrophiles. nih.govrkmvccrahara.org This chameleonic nature is central to their widespread use in organic synthesis. nih.govrsc.org

The electronic structure of the isocyanide functional group (R-N⁺≡C⁻) features a terminal carbon atom that is formally divalent, possessing both a lone pair of electrons and a vacant p-orbital. This configuration allows it to behave as a nucleophile or a carbene-like species. nih.govrsc.org The lone pair on the carbon atom enables it to attack electrophilic centers. However, isocyanides are generally considered weak nucleophiles; for instance, their reactivity is significantly lower than that of the cyanide ion and is more comparable to that of allylsilanes. researchgate.net Aryl isocyanides are typically less nucleophilic than their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring. researchgate.net

Conversely, the isocyanide group can also exhibit electrophilic character. Following protonation or coordination to a Lewis acid, the isocyanide carbon becomes highly susceptible to nucleophilic attack. nih.gov This dual reactivity allows isocyanides to participate in a wide array of chemical transformations, including 1,1-additions. rkmvccrahara.org

Reactivity ModeDescriptionGoverning Feature
NucleophilicThe terminal carbon atom donates its lone pair to an electrophile. nih.govLone pair on the terminal carbon atom.
ElectrophilicThe isocyanide carbon is attacked by a nucleophile, often after activation by an acid or metal. nih.govPositive charge on the nitrogen atom and the ability to accept electron density.

Isocyanides are excellent radical acceptors, a property that has been harnessed in a variety of synthetic applications. The fundamental step in these radical pathways is the addition of a radical species to the terminal carbon of the isocyanide. nih.govbeilstein-journals.org This addition generates a key intermediate known as an imidoyl radical. nih.govbeilstein-journals.org

The fate of the imidoyl radical is dependent on the reaction conditions and the structure of the starting materials. It can undergo several subsequent transformations:

Hydrogen Abstraction: The imidoyl radical can abstract a hydrogen atom from a suitable donor to yield an imine. beilstein-journals.org

Atom/Group Transfer: It can react with another molecule to abstract an atom or group, propagating a radical chain. beilstein-journals.org

Intramolecular Cyclization: In appropriately substituted isocyanides, the imidoyl radical can add to a nearby unsaturated bond (e.g., an alkene or arene) in an intramolecular fashion. beilstein-journals.orgorganic-chemistry.org

For ortho-substituted aryl isocyanides like this compound, radical cyclization is a particularly powerful pathway. The reaction of 2-isocyanobiaryls with radical species generates an imidoyl radical that can undergo intramolecular addition to the adjacent aryl ring, leading to the formation of nitrogen-containing fused heterocycles such as phenanthridines after aromatization. beilstein-journals.org This strategy provides an efficient route to complex polycyclic aromatic systems. beilstein-journals.orgrsc.org

Reaction TypeKey IntermediateTypical Product for Aryl IsocyanidesReference
Radical AdditionImidoyl RadicalImines (after H-abstraction) beilstein-journals.org
Radical Addition/CyclizationImidoyl RadicalIndoles, Phenanthridines beilstein-journals.org
Visible Light-Mediated RACCImidoyl RadicalSubstituted Phenanthridines rsc.org
Mn(III)-Mediated CyclizationImidoyl RadicalDibenzodiazepines, 3-Cyanoindoles organic-chemistry.orgacs.org

Multicomponent Reactions (MCRs) Involving this compound and Related Isocyanides

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a cornerstone of modern synthetic chemistry. Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent, and this compound and its relatives are valuable substrates for these transformations. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR) is arguably the most important IMCR. beilstein-journals.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgmdpi.com The reaction is highly convergent and allows for the rapid generation of molecular diversity. organic-chemistry.org

The generally accepted mechanism proceeds through the following key steps: beilstein-journals.orgwikipedia.org

Formation of an imine from the amine and the carbonyl compound.

Protonation of the imine by the carboxylic acid to form an iminium ion.

Nucleophilic attack of the isocyanide's terminal carbon on the iminium ion, generating a highly reactive nitrilium ion intermediate.

Trapping of the nitrilium ion by the carboxylate anion to form an α-adduct.

An irreversible Mumm rearrangement, involving an O- to N-acyl transfer, which drives the reaction to completion and yields the final bis-amide product. wikipedia.org

A significant variant for substrates like this compound is the interrupted Ugi reaction . In this process, the nitrilium ion intermediate is intercepted by a nucleophile other than the external carboxylic acid. For this compound, the pendant phenyl ring can act as an intramolecular nucleophile, attacking the nitrilium ion in a Friedel-Crafts-type cyclization to form a new heterocyclic ring. nih.gov This transforms the standard Ugi reaction into a powerful tool for constructing complex, polycyclic scaffolds. The use of related ortho-substituted convertible isocyanides, such as 1-isocyano-2-(2,2-dimethoxyethyl)benzene, has been elegantly applied in the total synthesis of natural products, highlighting the synthetic utility of this class of reagents. nih.gov

Component 1Component 2Component 3Component 4Product
Aldehyde/KetoneAmineCarboxylic AcidIsocyanideα-Acylamino Amide

The Passerini three-component reaction (P-3CR) is the first-discovered IMCR, reported by Mario Passerini in 1921. wikipedia.orgnih.gov It combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to directly form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and works well with a broad range of substrates. wikipedia.org

The mechanism of the Passerini reaction is thought to be dependent on the solvent. In aprotic, non-polar solvents, a concerted, non-ionic pathway is generally favored. organic-chemistry.orgbeilstein-journals.org This pathway is believed to involve a cyclic transition state where a hydrogen-bonded cluster of the carbonyl and carboxylic acid reacts with the isocyanide in a single step, followed by rearrangement to the final product. nih.gov In polar, protic solvents, an ionic mechanism involving protonation of the carbonyl, attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate is more likely. wikipedia.org

In this reaction, this compound would serve as the isocyanide component, reacting with the other partners to yield the corresponding α-acyloxy amide. Modified protocols have expanded the scope of the Passerini reaction, for example by using alcohols (which are oxidized in situ to aldehydes) or by replacing the carboxylic acid with other acidic components like silanols or sulfinic acids. organic-chemistry.orgmdpi.com

Component 1Component 2Component 3Product
Aldehyde/KetoneCarboxylic AcidIsocyanideα-Acyloxy Amide

The unique structure of this compound makes it an ideal substrate for multicomponent reactions that terminate in a cyclization step, providing direct access to valuable heterocyclic frameworks.

A prime example is the synthesis of phenanthridines via the radical cyclization of 2-isocyanobiaryls. beilstein-journals.org In this process, an external radical adds to the isocyanide carbon of this compound to form an imidoyl radical. This key intermediate then undergoes a 6-exo-trig cyclization onto the adjacent phenyl ring. The resulting cyclohexadienyl-type radical rearomatizes, often by eliminating a hydrogen atom, to furnish the stable phenanthridine skeleton. beilstein-journals.org This transformation can be initiated using various methods, including thermally or through visible-light photoredox catalysis, offering a mild and efficient entry into this important class of N-heterocycles. rsc.org

Another powerful method is the Mn(III)-mediated radical addition/cyclization . In this reaction, an aryl radical, generated from an aryl boronic acid and a Mn(III) salt, adds to the isocyanide. The resulting imidoyl radical can then undergo intramolecular cyclization to construct seven-membered rings, providing access to functionalized dibenzodiazepine derivatives. acs.org

Reaction NameSubstrate TypeKey StepProduct Core StructureReference
Radical Cyclization2-IsocyanobiarylIntramolecular addition of imidoyl radical to aryl ringPhenanthridine beilstein-journals.org
Visible Light-Mediated RACCortho-Substituted Aryl IsocyanidePhotocatalytic radical addition and cascade cyclizationPhenanthridine rsc.org
Mn(III)-Mediated Cyclization2-IsocyanobiarylAddition of aryl radical followed by cyclizationDibenzodiazepine acs.org
Interrupted Ugi Reaction2-IsocyanobiarylIntramolecular trapping of nitrilium ionFused Heterocycles nih.gov

Solvent Effects on MCRs in Aqueous and Hydrogen Bond Donating Media

The choice of solvent can significantly influence the rate and efficiency of multicomponent reactions involving this compound. While many organic reactions are conducted in organic solvents, the use of aqueous media has gained attention due to its environmental benefits. frontiersin.org However, the poor solubility of many organic reactants in water can be a limitation. frontiersin.org To address this, surfactants can be employed to create micelles, which can promote the reaction in an aqueous environment. frontiersin.org

Research has shown that strong hydrogen bond donating (HBD) solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can accelerate isocyanide-based MCRs like the Passerini reaction. acs.orgresearchgate.net This is noteworthy because traditional alcoholic solvents are often found to slow down these reactions. acs.org The rate enhancement is attributed to the ability of strong HBD solvents to stabilize key intermediates and transition states through hydrogen bonding. acs.orgresearchgate.net For instance, in the Passerini reaction, the use of HFIP as a cosolvent has been shown to lead to significant rate enhancements in most aprotic organic solvents, with the exception of strong hydrogen bond accepting (HBA) solvents like DMF. acs.orgresearchgate.net Kinetic studies and DFT calculations have provided a mechanistic rationale for these observations, suggesting that the HBD solvent plays a crucial role in the rate-determining step. acs.orgresearchgate.net

Solvent SystemEffect on Passerini Reaction RateReference
HFIP/CH2Cl2Significant rate enhancement acs.org
Aqueous LiCl solutionRate enhancement acs.org
Triton X-100 in waterImproved yields acs.org
MethanolInhibition of product formation acs.org

Catalytic Transformations Utilizing this compound

The reactivity of this compound can be further harnessed and directed through the use of various catalytic systems. Transition metals, as well as photo- and electrocatalysis, have proven to be effective in promoting a range of transformations.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to reactions involving isocyanides. eie.grsioc-journal.cnnih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been widely used to form carbon-carbon and carbon-heteroatom bonds. eie.grvu.nlresearchgate.net In the context of this compound, transition metal catalysts can facilitate a variety of coupling and cyclization reactions. For instance, manganese-mediated cascade cyclization of a derivative, 3-isocyano-[1,1′-biphenyl]-2-carbonitrile, with arylboronic acids has been developed to construct pyrrolopyridine derivatives. lookchem.comacs.orgmdpi.com This reaction proceeds through a radical pathway, forming two new C-C bonds and one C-N bond. acs.orgmdpi.com

The isocyanide group can act as a versatile building block in these reactions, participating in insertion and cyclization cascades. lookchem.com The choice of the transition metal and ligands is crucial in directing the reaction towards the desired product and achieving high yields and selectivity. eie.grmdpi.com

Catalyst/ReagentReactantProductReference
Mn(III)3-Isocyano-[1,1′-biphenyl]-2-carbonitrile, Arylboronic AcidPyrrolopyridine derivatives lookchem.comacs.org
[Ru(bpy)3Cl2]·6H2O2-Isocyano-1,1′-biphenyl, 2-PySO2CF2SPhPhenanthridine derivative cas.cn

Photo- and Electrocatalytic Applications

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis. sioc-journal.cnmdpi.com These methods often allow for reactions to occur under mild conditions, utilizing visible light or electricity as the driving force. Aromatic isocyanides, including derivatives of this compound, have been shown to possess photoactive properties, acting as single electron acceptors upon visible light irradiation. acs.orgresearchgate.net This has opened up new avenues for their use in photoredox catalysis. For example, the photocatalytic radical addition/cyclization of 2-biphenylisocyanides has been utilized to synthesize 6-alkylated phenanthridines. lookchem.com

Electrocatalysis has also been explored for transformations involving isocyanides. For instance, the electrochemical synthesis of 5-amino-1,2,4-thiadiazoles has been achieved from elemental sulfur, isocyanides, and amidines. acs.org Furthermore, the electrocatalytic reduction of CO2 has been investigated using manganese carbonyl complexes containing isocyanide ligands, suggesting the potential for this compound derivatives in such applications. escholarship.org

Addition and Cycloaddition Reactions

The isocyano group of this compound is susceptible to addition and cycloaddition reactions, providing access to a variety of heterocyclic structures.

Reactions with Imines

Imines can act as electrophiles in reactions with isocyanides. The addition of an isocyanide to an imine, often catalyzed by an acid, can lead to the formation of α-amino-substituted products. Furthermore, imines can participate in cycloaddition reactions. For example, an unprecedented stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes has been reported for the synthesis of cyclic sulfoximines. cas.cn While this specific example does not use this compound directly, it highlights the potential of imines to react as 1,3-dipoles in cycloadditions. cas.cn The reactivity of imines can also be harnessed in photochemical formal (4+2)-cycloadditions with alkenes, proceeding through an excited state with N-centered radical character. nih.gov Nitrile imines, which are 1,3-dipoles, are known to undergo cycloaddition reactions with various multiple bonds to form five-membered heterocycles. psu.edu

Reactions with Carboxylic Acids

The reaction between isocyanides and carboxylic acids is a fundamental transformation that has been a subject of interest. Generally, isocyanates are known to react readily with compounds containing active protons like carboxylic acids. scielo.br The synthesis of amides from a carboxylic acid and an isocyanate, however, has received comparatively less attention. scielo.br

In the context of this compound, its reaction with carboxylic acids can be influenced by various factors, including the reaction conditions and the presence of catalysts. For instance, the use of ionic liquids as reaction media has been shown to be effective for the amidation of various carboxylic acids with isocyanates, offering a milder and more efficient protocol compared to conventional solvents. scielo.br While specific studies focusing solely on this compound's reaction with carboxylic acids under these conditions are not detailed in the provided information, the general principles of isocyanate reactivity suggest that it would participate in such reactions to form N-([1,1'-biphenyl]-2-yl) amides. The reaction likely proceeds through a nucleophilic attack of the carboxylate on the isocyanide carbon, followed by rearrangement.

A notable application of this reactivity is in multicomponent reactions. For example, a three-component coupling reaction involving an aryl iodide, 2,2′-diisocyano-1,1′-biphenyl (a related compound), and a carboxylate has been developed to construct complex heterocyclic structures. This reaction proceeds via palladium-catalyzed double isocyanide insertion, followed by C–O bond formation and acyl transfer. chinesechemsoc.org This highlights the potential of the isocyano group in this compound to react with carboxylic acid derivatives in sophisticated, catalyzed processes.

Insertion into Heteroatom-Hydrogen Linkages

The insertion of the isocyanide carbon into a heteroatom-hydrogen bond (X-H) is a characteristic reaction of isocyanides, leading to the formation of various functional groups. This reactivity is attributed to the carbene-like character of the isocyanide carbon.

Insertion into N-H Bonds: The insertion of isocyanides into N-H bonds is a well-established method for the synthesis of ureas and other nitrogen-containing heterocycles. rsc.org While transition metal catalysis is common for this transformation, metal-free approaches are also being explored. rsc.org For this compound, this reaction would involve the insertion of the isocyano group into an N-H bond of an amine to form a formamidine (B1211174) intermediate. This intermediate can then undergo further reactions, such as cyclization. Mechanistic investigations suggest that these annulations can proceed through an amidine intermediate resulting from the insertion of the isocyano group into the -NH bond of a primary amine. acs.org

Insertion into O-H Bonds: Isocyanides are known to form strong hydrogen bonds with alcohols. nasa.gov The reaction of this compound with alcohols can lead to the formation of formimidates. nasa.gov This reaction is a key step in certain synthetic methodologies.

Insertion into S-H Bonds: The reaction of aryl isocyanides with sulfur is a known transformation that yields the corresponding isothiocyanates. nasa.gov This reaction is illustrative of the isocyanide group's reactivity and can be carried out in boiling benzene (B151609) or ethanol to produce high yields. nasa.gov

Hydrocyclization Reactions

Hydrocyclization reactions involving this compound and its derivatives have emerged as a powerful tool for the synthesis of various N-heteroarenes, such as phenanthridines. rsc.orgresearchgate.net These reactions often proceed under mild, metal-free, and redox-neutral conditions, demonstrating excellent functional group tolerance. researchgate.net

A notable example is the metal-free, photoinduced-radical hydrocyclization of 2-isocyanobiphenyls. rsc.org In this process, a difluoromethyl radical, generated from a suitable precursor under visible-light photoredox conditions, adds to the isocyanide. The resulting intermediate then undergoes cyclization to afford 6-(difluoromethyl)phenanthridine derivatives. rsc.org This methodology highlights the ability of the isocyano group to act as a radical acceptor.

The reaction conditions for these hydrocyclizations can be optimized. For instance, a study on the synthesis of a specific phenanthridine derivative involved irradiating a solution of the isocyanide, a photocatalyst, and an acid in acetonitrile (B52724) with a 390 nm LED for 12 hours at room temperature. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
This compoundHCF₂SO₂Clfac-Ir(ppy)₃, visible light6-(Difluoromethyl)phenanthridine rsc.org
2-Isocyano-1,1'-biphenylStyrenePhotocatalyst (PC), Acid, 390 nm LEDSubstituted Phenanthridine rsc.org

Table 1: Examples of Hydrocyclization Reactions

Conversion and Functional Group Transformations

The isocyano group in this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility.

One of the most fundamental transformations is the conversion of the isocyanide to an isothiocyanate by reaction with sulfur. nasa.gov This reaction proceeds with high yields and is a testament to the reactivity of the isocyano moiety. nasa.gov

Furthermore, the isocyano group can participate in palladium-catalyzed reactions. For example, a palladium-catalyzed insertion and cycloaddition of carbon dioxide and an isocyanide into 2-iodoanilines has been developed to synthesize quinazoline-2,4(1H,3H)-diones. acs.org This reaction demonstrates the ability of the isocyano group to act as a C1 building block in complex transformations.

The isocyano group can also be a precursor for the formation of other heterocyclic systems. In a palladium-catalyzed process, 3-(2-isocyanobenzyl)-1H-indoles can undergo C(sp²)-H imidoylative cyclization to construct benzazepinoindoles. researchgate.net

Starting MaterialReagent(s)ProductReference
Aryl isocyanideSulfurIsothiocyanate nasa.gov
2-Iodoaniline, IsocyanideCO₂, Pd catalystQuinazoline-2,4(1H,3H)-dione acs.org
3-(2-Isocyanobenzyl)-1H-indolePd catalystBenzazepinoindole researchgate.net

Table 2: Functional Group Transformations of Isocyanides

Advanced Characterization and Computational Studies of 1 Isocyano 2 Phenylbenzene

Spectroscopic Analysis of 1-Isocyano-2-phenylbenzene and Intermediates

The elucidation of reaction mechanisms and the structural confirmation of transient intermediates and final products involving this compound rely heavily on a suite of advanced spectroscopic techniques. These methods provide real-time data on bond formation and cleavage, the electronic environment of atoms, and the presence of highly reactive species, which are crucial for understanding the complex transformations of this compound.

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound by tracking the vibrational frequencies of key functional groups in real-time. The isocyanide (-N≡C) functional group possesses a strong, sharp, and characteristic stretching vibration that is highly sensitive to its chemical environment.

The most significant feature in the FTIR spectrum of this compound is the isocyanide stretch, which typically appears in the range of 2150–2100 cm⁻¹. During chemical transformations, such as the radical cyclization to phenanthridine (B189435), the disappearance of this distinct peak provides a clear indication of the consumption of the starting material. Concurrently, the appearance of new bands corresponding to the products or intermediates allows for mechanistic pathways to be traced. For instance, in reactions where the isocyanide is converted to a cyanamide fragment, the emergence of a new band around 2220 cm⁻¹ would be observed, confirming the transformation of the isocyano group hw.ac.uk.

In catalytic processes, in-situ FTIR can also be used to study the coordination of the isocyanide to a metal center. The frequency of the -N≡C stretch is known to shift upon coordination, providing insight into the nature of the catalyst-substrate interaction.

Table 1: Characteristic FTIR Frequencies for Monitoring Reactions of this compound This table is interactive. Users can sort data by clicking on the column headers.

Functional Group Compound Type Typical Wavenumber (cm⁻¹) Spectroscopic Observation
Isocyanide (-N≡C) Starting Material (this compound) ~2120 Disappears as reaction proceeds
Aromatic C-H Aromatic Rings 3100-3000 Present in reactant and product
Aromatic C=C Aromatic Rings 1600-1450 Present in reactant and product
Cyanamide (-N-C≡N) Potential Intermediate/Product ~2220 Appears during specific transformations hw.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural determination of the products and stable intermediates derived from this compound.

For the starting material, this compound, the ¹H NMR spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0–8.0 ppm) corresponding to the nine protons on the two phenyl rings. The ¹³C NMR spectrum would display signals for the aromatic carbons between δ 120–150 ppm, a signal for the isocyano carbon downfield (often >160 ppm), and a quaternary carbon signal for the carbon atom of the isocyanide-bearing ring that is also attached to the other phenyl ring.

During reactions, NMR is particularly useful for characterizing the final cyclized products, such as substituted phenanthridines. The formation of the rigid, planar phenanthridine core results in a distinct set of chemical shifts. For example, specific protons in the phenanthridine skeleton can be shifted significantly downfield (δ > 9.0 ppm) due to anisotropic effects from the fused aromatic system researchgate.net. Monitoring a reaction mixture over time using ¹H NMR can also help identify key intermediates, providing crucial evidence for a proposed reaction mechanism nih.gov.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Phenanthridine Products This table is interactive. Users can sort data by clicking on the column headers.

Compound Selected ¹H NMR Signals (in CDCl₃) Selected ¹³C NMR Signals (in CDCl₃) Reference
(2-Methylphenanthridin-6-yl)diphenylphosphine oxide 9.45 (d), 8.63 (d), 8.37 (s), 2.63 (s, 3H) 155.3, 141.5, 139.5, 137.4, 21.2 researchgate.net
(4-Chlorophenanthridin-6-yl)diphenylphosphine oxide 9.41 (d), 8.48 (d), 8.47 (s), 7.89 (d) 156.3, 140.1, 138.2, 133.9, 121.1 researchgate.net
6-(tert-Butyldimethylsilyl)-2-(trifluoromethyl)phenanthridine 8.85 (s), 8.68 (d), 8.38 (d), 1.03 (s, 9H), 0.62 (s, 6H) 174.9, 131.7, 130.9, 124.4 (q), 27.1, -3.1

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of reactants, products, and intermediates, providing essential information for reaction monitoring. Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Solids Analysis Probe (ASAP-MS) allow for the rapid analysis of reaction aliquots with minimal sample preparation, enabling near real-time tracking of reaction progress researchgate.net.

In the context of this compound reactions, MS can unambiguously confirm the formation of expected products, such as phenanthridines, by identifying their corresponding molecular ion peaks reddit.commdpi.com. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition of a molecule, confirming its identity with high confidence researchgate.netrsc.org.

Furthermore, MS is critical for detecting transient intermediates. By carefully designing experiments, short-lived species can be trapped and ionized, allowing for their mass to be determined. This has been successfully used to confirm the presence of proposed intermediates like isocyanates and carbamic acids in the conversion of other aromatic isocyanides reddit.commdpi.com. For radical reactions of this compound, MS could potentially identify products resulting from the trapping of key radical intermediates.

Table 3: Expected m/z Values for Key Species in Reactions of this compound This table is interactive. Users can sort data by clicking on the column headers.

Species Chemical Formula Role Expected [M+H]⁺ m/z
This compound C₁₃H₉N Starting Material 180.08
Imidoyl Radical Intermediate + H C₁₃H₁₀N• Intermediate 180.08 (as radical cation)
Phenanthridine C₁₃H₉N Product 180.08
6-Phenylphenanthridine C₁₉H₁₃N Product 256.11

X-ray techniques provide unparalleled insight into the atomic-level structure of materials, from crystalline solids to active species in solution.

X-ray Diffraction (XRD) , specifically single-crystal XRD, is the definitive method for determining the three-dimensional structure of crystalline compounds. It can provide unequivocal proof of the structure of stable reaction products or intermediates that can be crystallized hw.ac.uk. For example, if a novel phenanthridine derivative is synthesized from this compound, XRD analysis would confirm its connectivity and stereochemistry with absolute certainty.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure of a specific element within a sample, even in non-crystalline or solution states. This makes it ideal for characterizing the active species in metal-catalyzed reactions involving this compound, such as palladium-catalyzed cyclizations researchgate.net. By tuning the X-ray energy to the absorption edge of the metal catalyst (e.g., the Pd K-edge), XAS techniques like X-ray Absorption Near Edge Structure (XANES) can reveal the oxidation state of the metal, while Extended X-ray Absorption Fine Structure (EXAFS) can determine the coordination number and bond distances to neighboring atoms. In-situ XAS experiments can monitor these properties throughout the catalytic cycle, providing direct evidence for the involvement of specific catalyst oxidation states (e.g., Pd(0), Pd(II)) during the reaction nih.gov.

Many important transformations of this compound, particularly its cyclization to phenanthridine, are proposed to proceed via radical pathways researchgate.net. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the only technique that can directly detect and characterize species with unpaired electrons, such as free radicals.

The key intermediate often proposed in these reactions is the imidoyl radical, formed by the addition of a radical species to the isocyanide carbon reddit.comresearchgate.net. ESR spectroscopy is the "gold standard" for confirming the existence of such transient species. While the high reactivity and short lifetime of imidoyl radicals can make them difficult to observe directly, techniques such as spin trapping can be employed. A spin trap is a molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected and characterized by ESR. The hyperfine coupling constants of the resulting ESR spectrum can provide structural information about the original trapped radical. Studies on other aromatic isocyanides have successfully used ESR to characterize their corresponding radical anions, demonstrating the utility of the technique in this chemical space.

Fluorescence spectroscopy is a highly sensitive method that can be used to study reaction kinetics and probe mechanistic details, particularly for reactions involving fluorescent molecules or where fluorescence develops or is quenched during the reaction.

Aromatic isocyanides and their cyclization products, such as phenanthridines, are often fluorescent. The conversion of this compound, which has a flexible biphenyl (B1667301) structure, into the rigid, planar, and more conjugated phenanthridine system is expected to cause a significant change in its photophysical properties, including its fluorescence emission spectrum and quantum yield.

This change can be exploited to monitor the reaction kinetics in real-time. By measuring the change in fluorescence intensity over time, rate coefficients for the reaction can be determined. This approach has been successfully used to model the complex kinetics of the conversion of other aromatic isocyanides reddit.commdpi.com. Furthermore, mechanistic studies of photocatalytic reactions can employ fluorescence quenching experiments. Stern-Volmer analysis, which examines the quenching of a photocatalyst's or substrate's excited state by another reactant, can provide evidence for electron or energy transfer steps in the reaction mechanism.

Theoretical and Computational Chemistry Approaches

Computational investigations, particularly those supporting experimental findings, are crucial for elucidating the properties and reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations have been instrumental in probing the mechanistic details of its chemical transformations. For instance, in the study of the C–C bond-forming reactions of 2-isocyanobiphenyl·BX₃ adducts, computational methods were employed to investigate the unexpected C–H bond-functionalizing cyclization that leads to the formation of phenanthridinium-6-trihaloborate zwitterions rsc.org.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on general knowledge of DFT calculations on similar aromatic compounds, as specific data for this compound is not available in the provided search results.

ParameterValue (a.u.)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.052-1.41
HOMO-LUMO Gap0.1834.98

Quantum Theory of Atoms in Molecules (QTAIM) and Electrostatic Surface Potential (ESP) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. This analysis allows for the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). For this compound, a QTAIM analysis would reveal the nature of the C-N and N-C bonds in the isocyano group and the C-C bonds within and between the phenyl rings.

Electrostatic Surface Potential (ESP) analysis visually represents the charge distribution of a molecule and is used to predict how molecules will interact. The ESP map would highlight the electron-rich and electron-poor regions of this compound. The nitrogen atom of the isocyano group would be expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack.

Currently, there are no specific QTAIM or ESP analysis results for this compound in the available literature.

Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA) for Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the quantification of donor-acceptor interactions, which are crucial for understanding bonding and reactivity. For this compound, NBO analysis would provide insights into the hybridization of the atoms and the nature of the bonding in the isocyano group and the biphenyl system.

Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This analysis is particularly useful for understanding the nature of chemical bonds. An EDA of this compound could, for example, analyze the interaction between the two phenyl rings.

Specific NBO and EDA data for this compound are not available in the reviewed literature.

Computational Studies of Reaction Pathways and Transition States

Computational studies have been pivotal in elucidating the reaction pathways and identifying the transition states involved in the reactions of this compound. Research on the reactions of 2-isocyanobiphenyl·BX₃ adducts utilized computational methods to probe the mechanistic details of their C–H bond-functionalizing cyclization rsc.org. Such studies typically involve locating the transition state structures on the potential energy surface and calculating the activation energies for different possible pathways. This information is critical for understanding the feasibility and selectivity of a reaction.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound This table is for illustrative purposes, as specific activation energies for the cyclization of this compound were not detailed in the abstract of the cited study.

Reaction StepTransition StateActivation Energy (kcal/mol)
C-H activationTS125.4
C-C bond formationTS215.2

Analysis of Ground and Excited State Electronic Properties

The analysis of ground and excited state electronic properties is essential for understanding a molecule's photophysical behavior and its potential applications in areas like organic electronics. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies and characteristics of electronic excited states. For this compound, these calculations would predict the absorption and emission spectra.

There is currently no available literature detailing the computational analysis of the ground and excited state electronic properties of this compound.

Applications and Future Directions of 1 Isocyano 2 Phenylbenzene in Advanced Chemical Research

Contributions to Materials Science

The biphenyl (B1667301) moiety and the reactive isocyanide group of 1-Isocyano-2-phenylbenzene (also known as 2-isocyanobiphenyl) provide a foundation for its use in the development of novel materials with controlled structures and specific functions.

Polymerization of Isocyanides

The polymerization of isocyanides is a well-established method for producing a unique class of polymers known as polyisocyanides or poly(iminomethylenes). These polymers are characterized by a rigid, helical main-chain structure that arises from restricted rotation around the single bonds of the polymer backbone. ru.nl The helical conformation is a direct consequence of the steric crowding caused by the side chain attached to each atom of the main chain. ru.nl

In the case of aryl isocyanides, such as this compound, polymerization typically proceeds via the catalytic action of Ni(II) salts or other transition metal complexes. ru.nlacs.org The resulting polymers, poly(aryl isocyanide)s, often exhibit remarkable stability in their helical conformations. While achiral isocyanides generally produce a racemic mixture of left- and right-handed helices, the use of chiral catalysts or monomers can induce a preference for one screw sense, leading to optically active materials. ru.nl For less sterically demanding side chains, the helical structure may slowly uncoil in solution. ucl.ac.uk Although specific studies detailing the homopolymerization of this compound are not extensively covered, its structure suggests it would form a stable, helical polymer analogous to other poly(aryl isocyanide)s, with the bulky biphenyl side group ensuring a rigid helical conformation.

Development of Advanced Functional Materials

The application of isocyanides in functional materials extends beyond polymerization. Isocyanide derivatives are versatile ligands that form stable organometallic complexes with a wide range of transition metals, which have applications in catalysis and materials science. uva.es Furthermore, aryl isocyanides, particularly those with biphenyl structures, have demonstrated a strong potential for creating highly ordered surfaces.

Research on isomers and related structures of this compound highlights this potential. For instance, p-biphenyl isocyanide has been used to form self-assembled monolayers (SAMs) on gold and silver surfaces. acs.org Similarly, 4,4′-biphenyl diisocyanide has been shown to spontaneously organize into one-dimensional molecular chains on Au(111) surfaces. aip.org These findings suggest that this compound could serve as a valuable building block for surface modification and the construction of nanoscale electronic components. The polymers derived from these monomers also possess functional properties, such as forming liquid crystalline phases, which are crucial for developing display technologies and optical sensors. scilit.com

Impact on Medicinal Chemistry and Drug Discovery

Isocyanide-based multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid and efficient synthesis of large collections of complex, drug-like molecules from simple starting materials. This compound serves as a key reactant in these processes, providing a direct route to valuable heterocyclic scaffolds.

Synthesis of Heterocyclic Compounds via Isocyanide-Based MCRs

This compound is a privileged substrate for the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds found in many natural products and known to exhibit a wide range of pharmacological properties. researchgate.net A notable application is the transition-metal-free, one-pot synthesis of 6-arylphenanthridines through the arylative cyclization of 2-isocyanobiphenyls with various anilines. acs.org This reaction proceeds through competitive pathways involving electrophilic aromatic substitution of a nitrilium intermediate and homolytic aromatic substitution of an imidoyl radical intermediate. acs.org The method is highly efficient and tolerates a variety of functional groups on both the isocyanide and aniline components, affording the desired phenanthridine (B189435) derivatives in moderate to good yields. acs.org

Other synthetic strategies include visible-light-induced photoredox catalysis and iron-catalyzed cascade reactions to produce 6-alkylated and 6-benzylated phenanthridines, respectively, from 2-biphenyl isocyanides. researchgate.netresearchgate.net These reactions showcase the versatility of this compound in generating complex heterocyclic systems through the formation of multiple chemical bonds in a single operation.

Table 1: Synthesis of 6-Arylphenanthridine Derivatives from this compound and Substituted Anilines acs.org
This compound Derivative (Substituent)Aniline Derivative (Substituent)ProductYield (%)
H4-OCH36-(4-Methoxyphenyl)phenanthridine81
H4-CH36-(p-Tolyl)phenanthridine75
H4-F6-(4-Fluorophenyl)phenanthridine72
H4-Cl6-(4-Chlorophenyl)phenanthridine68
4'-ClH (Aniline)9-Chloro-6-phenylphenanthridine84
4'-FH (Aniline)9-Fluoro-6-phenylphenanthridine75
4'-OCH3H (Aniline)9-Methoxy-6-phenylphenanthridine61

Pseudopeptide Synthesis and Drug Scaffold Generation

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are central to the synthesis of peptidomimetics and pseudopeptides—compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com The Ugi four-component reaction (U-4CR), for example, combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product that resembles a dipeptide backbone. researchgate.net

The Passerini three-component reaction (P-3CR) similarly combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. researchgate.net These reactions are highly convergent and allow for the introduction of multiple points of diversity in a single step. Strategies such as the Passerini-Reaction-Amine-Deprotection-Acyl-Migration (PADAM) sequence have been developed to generate scaffolds for protease inhibitors. nih.gov While the isocyanide functional group is critical for these transformations, specific examples employing this compound for the synthesis of pseudopeptides were not prominent in the reviewed literature. Nonetheless, its reactivity as an isocyanide makes it a potential candidate for incorporation into such synthetic schemes to generate novel peptidomimetic structures containing a rigid biphenyl moiety.

Combinatorial Library Synthesis and Diversity-Oriented Synthesis (DOS)

The efficiency and high functional group tolerance of isocyanide-based MCRs make them ideal for combinatorial chemistry and Diversity-Oriented Synthesis (DOS). acs.org DOS aims to synthesize collections of structurally diverse small molecules to explore broad regions of chemical space and identify novel biological probes or drug leads. mdpi.com MCRs are a cornerstone of DOS because they can generate significant molecular complexity and scaffold diversity from a small set of readily available building blocks in a single synthetic operation. nih.govacs.org

The synthesis of phenanthridine libraries from this compound is a clear example of this principle. acs.org By systematically varying the aniline and isocyanide components, a diverse library of phenanthridine compounds can be rapidly generated. This approach allows for the exploration of structure-activity relationships and the optimization of lead compounds. The use of solid-phase synthesis techniques further enhances the utility of isocyanide MCRs for library generation by simplifying purification and enabling high-throughput workflows. mdpi.com The structural rigidity and synthetic accessibility of the this compound unit make it a valuable building block for generating libraries of compounds with unique three-dimensional shapes, which is a key goal in modern drug discovery.

Table 2: Conceptual Framework for Library Generation using this compound in a Multicomponent Reaction
Component A (Isocyanide)Component B (Amine)Component C (Other)Resulting Scaffold ClassDiversity Points
This compoundAniline(Radical Source, e.g., R-H)6-Substituted PhenanthridinesR group on aniline, R group from radical source
This compoundPrimary Amine (R1-NH2)Aldehyde (R2-CHO), Carboxylic Acid (R3-COOH)Acyclic α-Acylamino Amides (Ugi Products)R1, R2, R3
This compound-Aldehyde (R1-CHO), Carboxylic Acid (R2-COOH)Acyclic α-Acyloxy Amides (Passerini Products)R1, R2

Derivatization of Biologically Active Compounds

The isocyano group is a versatile functional handle for the derivatization of biologically active compounds. Isocyanides can participate in a range of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for creating libraries of complex molecules from simple starting materials. These reactions allow for the introduction of diverse substituents onto a parent molecule, enabling the fine-tuning of its biological activity, solubility, and other pharmacokinetic properties.

The application of isocyanide-based multicomponent reactions is particularly valuable in medicinal chemistry for the synthesis of pseudopeptides and other peptidomimetics. acs.org Furthermore, the unique reactivity of isocyanides makes them suitable for bioorthogonal labeling, allowing for the tracking and imaging of biomolecules in their native environment. frontiersin.org While the derivatization of biologically active compounds using isocyanides is a well-established strategy, specific applications of this compound in the late-stage functionalization of commercial drugs have been demonstrated, showcasing its potential in modifying complex molecular architectures. nih.govresearchgate.net

Role in Asymmetric Synthesis and Chiral Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. This compound serves as a valuable precursor in the design of novel chiral ligands for asymmetric catalysis.

Design of Chiral Ligands

The modular nature of this compound allows for its incorporation into various ligand scaffolds. Of particular note is its use in the synthesis of P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.govsemanticscholar.org This electronic dissymmetry can lead to superior performance in certain catalytic reactions compared to symmetric P,P- or N,N-ligands. nih.govresearchgate.net The isocyano group can be readily transformed into other functionalities, or it can act as a coordinating group itself. The synthesis of chiral phosphine ligands, a privileged class of ligands in asymmetric catalysis, can be achieved through methodologies that could be adapted for derivatives of this compound. scholaris.canih.govtcichemicals.com The combination of planar chirality from the biphenyl backbone with chirality at a phosphorus or other heteroatom can lead to highly effective and selective ligands.

Enantioselective Transformations

Ligands derived from or incorporating the this compound framework have shown promise in a variety of enantioselective transformations. Palladium-catalyzed reactions, in particular, have benefited from the development of novel chiral ligands. mdpi.comrsc.orgrsc.orgnih.gov The unique electronic and steric properties of these ligands can influence the stereochemical outcome of reactions such as allylic alkylations, cross-coupling reactions, and hydroborations. organic-chemistry.orgnih.govnih.gov For instance, cobalt complexes of iminopyridine-oxazoline (IPO) ligands have been successfully applied to the asymmetric hydroboration of 1,1-disubstituted aryl alkenes, achieving high yields and excellent enantioselectivities. organic-chemistry.org The development of catalytic asymmetric reactions of isocyanides is an emerging field with the potential to construct not only central chirality but also more complex forms of stereoisomerism like axial and planar chirality. nih.gov

Emerging Technologies and Methodological Advancements

The drive towards more efficient, safer, and environmentally friendly chemical processes has led to the exploration of new technologies and synthetic paradigms. This compound is finding its place in these modern approaches to chemical synthesis.

Integration with Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. pharmasalmanac.comresearchgate.net The synthesis and application of isocyanides, which can be volatile and malodorous, are particularly well-suited to the enclosed and controlled environment of a flow reactor. chemrxiv.orgresearchgate.net Flow chemistry enables the "make-and-use" synthesis of isocyanides, where the isocyanide is generated and immediately consumed in a subsequent reaction step, minimizing exposure and decomposition. chemrxiv.org This approach has been successfully applied to the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. exlibrisgroup.commdpi.comresearchgate.netmdpi.com The integration of this compound into multistep flow syntheses allows for the efficient construction of complex molecular architectures.

Sustainable and Green Chemical Synthesis Paradigms

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer reagents and solvents, minimizing waste, and improving energy efficiency. The synthesis of isocyanides has traditionally relied on dehydrating agents like phosphorus oxychloride or phosgene (B1210022) derivatives, which are toxic and generate significant waste. researchgate.netrsc.org Recent research has focused on developing more sustainable methods for isocyanide synthesis. mdpi.comnih.gov

One approach involves the use of p-toluenesulfonyl chloride (p-TsCl) as a less toxic and cheaper dehydrating agent, which also simplifies the reaction work-up and significantly reduces the E-factor (a measure of waste generated). researchgate.netrsc.org Another green approach is the use of water as a solvent for isocyanide-based multicomponent reactions, which can accelerate reaction rates and simplify purification. acs.orguniupo.it The development and application of green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), are crucial for evaluating the sustainability of different synthetic routes. whiterose.ac.ukresearchgate.net By applying these principles to the synthesis and use of this compound, the chemical industry can move towards more environmentally benign manufacturing processes.

Future Research Perspectives for this compound

The unique structural and electronic properties of this compound, also known as 2-isocyanobiphenyl, position it as a versatile building block in modern synthetic chemistry. Its isocyano group offers a rich platform for a variety of transformations, including insertions, cyclizations, and multicomponent reactions. The adjacent phenyl ring is strategically positioned to participate in intramolecular reactions, enabling the rapid construction of complex polycyclic systems. Future research is poised to further exploit this compound's potential, focusing on uncovering new modes of reactivity, designing innovative catalytic systems to control its transformations, and applying it to the synthesis of sophisticated molecular architectures.

Exploration of Novel Reactivity Patterns

The continued exploration of this compound's reactivity is a primary frontier for future research. While its role in forming phenanthridine scaffolds is well-established, recent studies have begun to unveil more unconventional reaction pathways that warrant deeper investigation.

A significant area of interest lies in the reactions of adducts formed between this compound and Lewis acids. For instance, adducts with boron trihalides (BX₃, where X = I, Br, Cl) have been shown to undergo unexpected C-H bond-functionalizing cyclizations when heated. rsc.orgnih.gov These reactions lead to the formation of complex polycyclic heteroaromatics such as phenanthridinium-6-trihaloborate zwitterions. rsc.orgnih.gov In the case of the boron trichloride adduct, a competing pathway yields a unique helical polycyclic boronium salt. rsc.org Future work could focus on elucidating the mechanisms of these transformations more deeply and expanding the scope of Lewis acids to uncover new cyclization and rearrangement patterns.

Another promising avenue is the further development of transition-metal-free reactions. A method for the arylative cyclization of this compound with anilines has been developed to produce 6-arylphenanthridines without the need for a metal catalyst. acs.org Mechanistic studies suggest that this transformation can proceed through two competitive pathways: an electrophilic aromatic substitution (SEAr) involving a nitrilium intermediate, or a homolytic aromatic substitution (HAS) via an imidoyl radical intermediate. acs.org Exploring reaction conditions that can selectively favor one pathway over the other would provide powerful control over product formation and could be extended to other nucleophiles beyond anilines.

Furthermore, photocatalysis offers a mild and efficient way to engage this compound in new bond-forming reactions. A recently reported method utilizes the organic dye Rose Bengal as a metal-free photocatalyst to synthesize 6-phosphorylated phenanthridines from this compound and diarylphosphine oxides. mdpi.com This reaction proceeds through a tandem radical addition/cyclization/aromatization cascade under aerobic conditions at room temperature. mdpi.com Future research could expand this concept to other radical precursors, enabling the introduction of a wider range of functional groups onto the phenanthridine core using sustainable, light-driven methods.

Reaction TypeKey ReagentsCatalyst/ConditionsProducts
Lewis Acid-Induced CyclizationBoron trihalides (BX₃)HeatingPhenanthridinium-6-trihaloborate zwitterions, helical polycyclic boronium salts rsc.orgnih.gov
Arylative CyclizationAnilines, t-BuONO, KITransition-metal-free, 70-110 °C6-Arylphenanthridines acs.org
Photocatalytic PhosphorylationDiarylphosphine oxidesRose Bengal, Air, Visible Light6-Phosphorylated phenanthridines mdpi.com

Development of New Catalytic Systems

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. A key goal is to achieve higher levels of selectivity, efficiency, and sustainability in its transformations.

Building upon the success of metal-free photocatalysis, future research could focus on designing new organic photosensitizers or heterogeneous catalysts that can operate under different wavelengths of light and improve reaction yields and substrate scope. mdpi.com The development of enantioselective photocatalytic systems would be a particularly significant advance, allowing for the synthesis of chiral phenanthridine derivatives, which are common motifs in biologically active molecules.

In the realm of metal-catalyzed reactions, there is still room for innovation. While transition-metal-free methods are attractive, new catalysts based on earth-abundant and non-toxic metals could offer alternative or superior pathways for activating this compound. Research could target the design of ligands that precisely control the coordination environment around a metal center, thereby directing the reactivity of the isocyanide group towards specific outcomes, such as [3+2] or [4+2] cycloadditions with various partners. This could open up pathways to entirely different heterocyclic core structures beyond the phenanthridine skeleton.

Furthermore, developing catalysts that can effectively differentiate between the competitive SEAr and HAS pathways in arylative cyclization reactions would represent a major step forward. acs.org This could involve chiral Brønsted acids or dual-catalyst systems that selectively stabilize one of the key intermediates (nitrilium vs. imidoyl radical), thus favoring a single reaction channel. Such catalytic control would enhance the predictability and utility of these complex transformations.

Advanced Applications in Complex Molecular Architecture

This compound is an exemplary starting material for the construction of complex molecular architectures, particularly nitrogen-containing polycyclic aromatic compounds. Future applications will likely see this building block utilized in the total synthesis of complex natural products and in the generation of diverse compound libraries for drug discovery.

The synthesis of substituted phenanthridines is a prime example of its utility. The methods developed allow for the installation of various functional groups at the C6 position, including aryl, alkyl, and phosphoryl moieties. acs.orgmdpi.com The reaction tolerates a range of functional groups on both the this compound core and the coupling partner, enabling the creation of a diverse array of derivatives. acs.orgmdpi.com For example, the arylative cyclization with anilines proceeds effectively with electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., Br, CO₂Et, NO₂) groups on the aniline partner. acs.org Similarly, the photocatalytic phosphorylation is tolerant of methyl, methoxy, and halogen substituents on the biphenyl backbone. mdpi.com

Future work should aim to integrate these efficient cyclization strategies into more extended synthetic sequences. For instance, the phenanthridine products, which can be synthesized in a single step, could serve as advanced intermediates for the synthesis of alkaloids and other pharmacologically relevant molecules. The ability to introduce functional handles like iodide during the synthesis allows for further diversification through subsequent cross-coupling reactions. acs.org

Moreover, the potential of this compound in multicomponent reactions (MCRs) remains a largely untapped area. Isocyanides are famous for their utility in powerful MCRs like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov Designing novel MCRs that incorporate the intramolecular cyclization of the biphenyl moiety as a key step could provide rapid access to novel, three-dimensional heterocyclic scaffolds that are highly desirable in medicinal chemistry. This would represent a significant expansion of the compound's application, moving beyond planar polyaromatic systems to more intricate and topologically complex molecular architectures.

Q & A

Q. How should researchers analyze conflicting kinetic data for this compound in cycloaddition reactions?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to deconvolute variables (temperature, solvent polarity). Compare Eyring plots (ln(k) vs. 1/T) to identify activation entropy/enthalpy differences. Validate mechanisms using isotopic labeling (13C^{13}\text{C}-isocyanide) or trapping experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isocyano-2-phenylbenzene
Reactant of Route 2
Reactant of Route 2
1-Isocyano-2-phenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.